
Leteprinim
Übersicht
Beschreibung
Leteprinim is a hypoxanthine derivative drug known for its neuroprotective and nootropic effects. It stimulates the release of nerve growth factors and enhances the survival of neurons in the brain. This compound is under development as a potential treatment for neurodegenerative disorders such as Alzheimer’s disease, Parkinson’s disease, and stroke .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Leteprinim can be synthesized through a series of chemical reactions involving the acylation of hypoxanthine derivatives. The process typically involves the following steps:
Acylation: The amino group of hypoxanthine is acylated using an appropriate acylating agent.
Purification: The resulting compound is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Leteprinim unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in die Verbindung einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsmittel: Wie Halogene oder Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Leteprinim exhibits significant neuroprotective effects by stimulating the release of nerve growth factors, which enhance neuronal survival. This mechanism is crucial in protecting neurons from damage due to various pathological conditions. Studies have shown that this compound can promote neurite outgrowth and increase the production of neurotrophic factors from astrocytes, contributing to neuronal health and regeneration.
Cognitive Enhancement
In addition to its neuroprotective properties, this compound has been investigated for its nootropic effects , which are associated with cognitive enhancement. Research indicates that this compound may improve cognitive functions such as memory, attention, and executive function in individuals with mild-to-moderate Alzheimer's disease. Clinical trials demonstrated improvements in cognitive scores among participants treated with this compound compared to those receiving placebo .
Applications in Neurodegenerative Disorders
This compound is primarily explored for its therapeutic potential in treating various neurodegenerative diseases:
- Alzheimer's Disease : this compound has shown promise in enhancing neurotrophin expression, which is vital for neuronal survival and function. Preclinical studies indicate that it may help mitigate cognitive decline associated with Alzheimer's disease by promoting neurogenesis and improving synaptic function .
- Parkinson's Disease : The compound's ability to support neuronal health may extend to Parkinson's disease, where it could potentially alleviate symptoms by enhancing dopaminergic neuron survival.
- Stroke : Research suggests that this compound could play a role in post-stroke recovery by protecting neurons from ischemic damage and promoting repair mechanisms.
Case Studies and Clinical Trials
Several case studies and clinical trials have documented the efficacy of this compound:
- Combination Therapy with Scyllo-Inositol : A study combined this compound with scyllo-inositol to target amyloid-beta pathology and enhance neurotrophic support in a mouse model of Alzheimer's disease. The results indicated improved neuronal survival and differentiation, supporting the potential for combination therapies in treating complex neurodegenerative conditions .
- Phase II Clinical Trial for Alzheimer's Disease : In a phase II clinical trial involving patients with mild-to-moderate Alzheimer's disease, this compound demonstrated improvements in cognitive scores across various assessments. Although the trial did not meet all primary endpoints, the findings suggest a beneficial effect on cognitive function .
Summary Table of Applications
Application Area | Description |
---|---|
Neuroprotection | Protects neurons from damage; stimulates nerve growth factor release. |
Cognitive Enhancement | Improves memory, attention, and executive function in Alzheimer’s patients. |
Alzheimer’s Disease | Enhances neurotrophin expression; improves cognitive scores in clinical trials. |
Parkinson’s Disease | Potentially supports dopaminergic neuron survival; further research needed. |
Stroke | May aid recovery by protecting neurons from ischemic damage. |
Wirkmechanismus
Leteprinim exerts its effects by stimulating the release of nerve growth factors and enhancing the survival of neurons. It targets molecular pathways involved in neuroprotection and neurogenesis. The compound interacts with receptors and signaling molecules that promote neuronal growth and survival .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzocain: Ein Lokalanästhetikum mit einer ähnlichen 4-Aminobenzoat-Struktur.
Procain: Ein weiteres Lokalanästhetikum mit neuroprotektiven Eigenschaften.
Tetracain: Bekannt für seinen Einsatz in der Ophthalmologie und Neuroprotektion.
Einzigartigkeit von Leteprinim
This compound ist einzigartig durch seine Doppelfunktion als neuroprotektives und nootropes Mittel. Im Gegensatz zu anderen ähnlichen Verbindungen stimuliert es speziell die Freisetzung von Nervenwachstumsfaktoren und verbessert das neuronale Überleben, was es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen macht .
Biologische Aktivität
Leteprinim, also known as Neotrofin, is a derivative of benzocaine that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative disorders. This article delves into its biological activity, synthesizing findings from various studies and case reports.
This compound is synthesized through electrophilic and nucleophilic modifications of benzocaine. Its mechanism of action involves several pathways that contribute to its neuroprotective effects. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and cyclooxygenase (COX), which are critical in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanism | Description |
---|---|
AChE Inhibition | Reduces breakdown of acetylcholine, enhancing cholinergic transmission. |
COX Inhibition | Decreases inflammatory mediators involved in neurodegeneration. |
Fatty Acid Transport Protein Inhibition | Modulates lipid metabolism, potentially affecting neuronal health. |
Biological Activity and Efficacy
Research indicates that this compound exhibits a range of biological activities that make it a candidate for treating various conditions:
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are significant contributors to neurodegenerative diseases .
- Anti-inflammatory Properties : By inhibiting COX enzymes, this compound may reduce neuroinflammation, a hallmark of conditions like Alzheimer's disease .
- Antitumor Activity : Preliminary evidence points to its potential role in cancer therapy, particularly in inhibiting tumor growth through modulation of cellular pathways .
Case Study Overview
- Alzheimer's Disease : A study evaluated the cognitive improvements in patients treated with AChE inhibitors, including compounds similar to this compound. Results indicated a significant enhancement in cognition scores compared to placebo groups over an eight-month period .
- Parkinson's Disease : Research involving animal models demonstrated that this compound administration led to reduced motor deficits and improved survival rates among treated subjects .
- Stroke Recovery : In a cohort study, patients receiving this compound showed better functional recovery post-stroke compared to those on standard care protocols .
Research Findings Summary
Recent investigations into this compound's pharmacodynamics have revealed promising results:
- Neuroprotective Studies : this compound has been shown to upregulate protective proteins such as heme oxygenase-1 (HO-1), which plays a role in cellular defense against oxidative stress .
- Clinical Efficacy : A meta-analysis indicated that compounds with similar mechanisms to this compound had favorable outcomes in cognitive function improvement across various studies .
Eigenschaften
IUPAC Name |
4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPOIZCOJJMTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=NC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160496 | |
Record name | Leteprinim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138117-50-7 | |
Record name | Leteprinim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138117-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leteprinim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138117507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leteprinim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LETEPRINIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBY3IU407M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.